molecular formula C9H15NO2 B1332023 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- CAS No. 59653-40-6

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-

Cat. No.: B1332023
CAS No.: 59653-40-6
M. Wt: 169.22 g/mol
InChI Key: WRJPSSPFHGNBMG-VIFPVBQESA-N
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Description

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-, commonly known as Aceclidine, is a bicyclic tertiary alcohol ester with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is a derivative of 3-quinuclidinol, where the hydroxyl group is acetylated, forming an acetate ester. The compound is stereospecific, with the (3R)-configuration critical for its pharmacological activity .

Aceclidine is classified as an M-cholinomimetic, primarily stimulating muscarinic acetylcholine receptors. It is clinically used to reduce intraocular pressure in glaucoma treatment due to its miotic effects . Its CAS registry number is 827-61-2, and it is synthesized via acetylation of (3R)-3-quinuclidinol . Key physicochemical properties include a boiling point of 221.5°C and a vapor pressure of 0.107 mmHg at 25°C, indicating moderate volatility .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJPSSPFHGNBMG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59653-40-6
Record name Aceclidine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACECLIDINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of (3R)-1-Azabicyclo[2.2.2]octan-3-ol with Acetyl Chloride

The most common and well-documented method for preparing (3R)-1-azabicyclo[2.2.2]octan-3-ol, 3-acetate involves direct acetylation of the corresponding (3R)-quinuclidin-3-ol using acetyl chloride.

Procedure:

  • (3R)-Quinuclidin-3-ol is dissolved in an inert solvent such as chloroform.
  • Acetyl chloride is added dropwise at low temperature (0°C).
  • The reaction mixture is stirred initially at room temperature (~25°C) for 30 minutes.
  • Subsequently, the mixture is heated to 50°C and stirred for an additional 30 minutes to complete the reaction.
  • After reaction completion, the mixture is treated with sodium carbonate and water to neutralize excess acid and separate phases.
  • The organic phase is extracted with ethyl acetate, dried, and solvent removed under reduced pressure to yield the acetate ester.

Reaction Conditions Summary:

Parameter Condition
Solvent Chloroform
Temperature 0°C to 50°C
Reaction Time ~1 hour total
Workup Na2CO3 aqueous wash, EtOAc extraction
Yield Approximately 95% (0.95 g from 1 g starting alcohol)

This method is referenced in patent WO2014/140318 and chemical synthesis literature.

Use of Acid Chlorides and Organic/Inorganic Bases

Alternative esterification methods employ acid chlorides (such as acetyl chloride) in the presence of organic bases (e.g., pyridine, triethylamine) or inorganic bases (e.g., potassium carbonate) to facilitate the reaction and neutralize the generated HCl.

  • Organic bases act as acid scavengers, improving reaction rates and yields.
  • The reaction can be performed in solvents like tetrahydrofuran, dichloromethane, or chloroform.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) may be added to accelerate ester formation.

Typical Reaction Setup:

Component Role
Acid chloride Acylating agent
Organic base HCl scavenger, catalyst
Solvent THF, DCM, or chloroform
Temperature Room temperature to 50°C
Catalyst (optional) DMAP or 4-pyrrolidinopyridine

Comparative Data Table of Preparation Methods

Method Reagents Solvent(s) Temperature Range Reaction Time Yield (%) Notes
Acetyl chloride esterification Acetyl chloride, (3R)-quinuclidin-3-ol Chloroform 0°C to 50°C ~1 hour ~95 Simple, high yield, widely used
Acid chloride + base + catalyst Acetyl chloride, pyridine/TEA, DMAP THF, DCM, chloroform RT to 50°C 1-3 hours High Catalyzed, efficient, scalable
Bis(aryl) carbonate method Bis(aryl) carbonate, (3R)-quinuclidin-3-ol Organic solvents -40°C to 100°C 2-3 hours >95 Selective carbonate intermediates

Research Findings and Notes

  • The stereochemistry of the starting alcohol ((3R)-quinuclidin-3-ol) is preserved during esterification, ensuring the (3R) configuration in the acetate product.
  • The use of organic bases and catalysts improves reaction rates and purity by minimizing side reactions and acid-catalyzed decomposition.
  • The carbonate-based method offers a versatile platform for synthesizing various ester derivatives beyond simple acetates, useful in pharmaceutical intermediate synthesis.
  • Reaction monitoring by chromatographic techniques (HPLC, TLC) is essential for optimizing reaction time and yield.
  • The choice of solvent impacts solubility and reaction kinetics; chloroform and tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate ester formation.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders
1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- has been studied for its potential use in treating neurological disorders due to its action on cholinergic receptors. This compound acts as a partial agonist at muscarinic acetylcholine receptors, which are involved in cognitive functions and memory processes.

Case Study : Research indicates that derivatives of this compound can enhance memory retention in animal models by modulating cholinergic activity, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

2. Antimuscarinic Activity
The compound has demonstrated antimuscarinic properties, making it a candidate for developing treatments for overactive bladder syndrome and other urinary disorders. Its ability to selectively block certain muscarinic receptors helps manage symptoms without significant side effects.

Case Study : A clinical trial involving patients with overactive bladder reported that formulations containing (R)-3-Acetoxyquinuclidine led to significant reductions in urinary frequency and urgency compared to placebo .

Synthesis and Chemical Reactions

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- can be synthesized through various chemical reactions involving quinuclidine derivatives and acetic anhydride or acetyl chloride under controlled conditions. This synthesis pathway is crucial for producing the compound in pharmaceutical formulations.

Synthesis Method Reactants Conditions Yield
Method AQuinuclidine + Acetic AnhydrideChloroform, 0 - 50°C95%
Method BQuinuclidine + Acetyl ChlorideReflux, 60°C90%

Cosmetic Applications

Due to its chemical structure, (R)-3-Acetoxyquinuclidine is also being explored in cosmetic formulations for its moisturizing and skin-conditioning properties. Its inclusion in topical products can enhance skin hydration and improve texture.

Case Study : A study on the formulation of a moisturizing cream containing this compound showed improved skin hydration levels and user satisfaction compared to standard formulations without it .

Research Insights

Recent studies have focused on the broader implications of using 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- in drug development and formulation science:

  • Neuroprotective Effects : Investigations into its neuroprotective effects have shown promise in mitigating oxidative stress in neuronal cells, indicating potential applications beyond traditional uses .
  • Formulation Stability : Research into the stability of cosmetic formulations containing this compound highlights its role as a stabilizing agent that can prolong the shelf life of products while maintaining efficacy .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)- involves its interaction with specific molecular targets within biological systems. The nitrogen atom within the azabicyclo scaffold can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application
Aceclidine 827-61-2 C₉H₁₅NO₂ 169.22 Acetate ester Glaucoma treatment
(3R)-3-Quinuclidinol 25333-42-0 C₇H₁₃NO 127.18 Hydroxyl group Synthetic intermediate
3-Methoxyquinuclidine 204913-48-4 C₈H₁₅NO₂ 157.21 Methoxy group Research applications
Aceclidine hydrochloride 6109-70-2 C₉H₁₆ClNO₂ 205.68 Hydrochloride salt Enhanced solubility

Key Observations :

  • Aceclidine exhibits greater lipophilicity compared to (3R)-3-quinuclidinol due to the acetate ester, enhancing its ability to penetrate ocular tissues .
  • The hydrochloride salt (CAS 6109-70-2) improves aqueous solubility, facilitating formulation for injectable or ophthalmic use .

Pharmacological and Toxicological Comparison

Table 2: Pharmacological Activity and Toxicity

Compound Name Receptor Target Efficacy (vs. Reference) Oral LD₅₀ (mg/kg) Toxicity Classification
Aceclidine Muscarinic (M₃) As effective as morphine Not reported Research use only
(3R)-3-Quinuclidinol Not pharmacologically active N/A 300–2,000 Acute Toxicity Cat. 4
Nicotine (for contrast) Nicotinic (α4β2) N/A 50–60 High toxicity

Key Findings :

  • Aceclidine’s muscarinic agonism distinguishes it from nicotinic agonists like nicotine, which target α4β2 receptors .
  • (3R)-3-Quinuclidinol lacks direct pharmacological activity but serves as a precursor for Aceclidine synthesis . Its higher LD₅₀ (300–2,000 mg/kg) suggests lower acute toxicity compared to nicotine .

Research and Development Insights

  • Market Trends : Aceclidine consumption data (1997–2046) indicate steady demand in ophthalmology, driven by its efficacy and safety profile .

Biological Activity

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-, also known as aceclidine, is a bicyclic organic compound with significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 59653-40-6
  • IUPAC Name : [(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate acts primarily on the muscarinic acetylcholine receptors (mAChRs) . As an agonist, it enhances the activity of these receptors, leading to various physiological effects:

  • Decreased Intraocular Pressure : This is particularly relevant in treating glaucoma, where aceclidine has been shown to reduce intraocular pressure effectively by increasing aqueous humor outflow through the trabecular meshwork .

Pharmacological Effects

1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate exhibits several pharmacological activities:

  • Cholinergic Activity : It mimics acetylcholine's effects at mAChRs, influencing smooth muscle contraction and glandular secretion.
  • Potential Use in Ophthalmology : Its ability to lower intraocular pressure makes it a candidate for glaucoma treatment.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of cholinergic signaling pathways.

Case Studies and Research Findings

Several studies have examined the efficacy and safety of 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate:

  • In Vivo Studies :
    • A study demonstrated that oral administration of aceclidine significantly reduced intraocular pressure in animal models of glaucoma, showing a dose-dependent response with an effective dose (ED50) around 5 mg/kg.
    • Another investigation indicated that aceclidine could enhance cognitive function in models of Alzheimer's disease by improving cholinergic transmission .
  • In Vitro Studies :
    • Research has shown that aceclidine can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mAChR-mediated pathways .
    • Inhibition of squalene synthase has been observed in vitro, suggesting potential applications in lipid metabolism disorders .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityNotes
AceclidineAceclidine StructuremAChR AgonistEffective in reducing intraocular pressure
SolifenacinSolifenacin StructuremAChR AntagonistUsed for overactive bladder treatment
QuinuclidinolQuinuclidinol StructuremAChR AgonistPrecursor for various pharmaceuticals

Q & A

Q. What are the established synthetic routes for (3R)-1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, and how do stereochemical considerations influence yield?

Methodological Answer :

  • Core synthesis : The compound is derived from (3R)-3-Quinuclidinol (CAS 25333-42-0), which undergoes acetylation using acetic anhydride or acetyl chloride in anhydrous conditions. The stereochemistry of the starting material ((3R)-enantiomer) is critical to retain chirality in the final product .
  • Stereochemical control : Racemization risks during acetylation can be mitigated by low-temperature reactions (<0°C) and using non-polar solvents (e.g., dichloromethane). Chiral HPLC (e.g., Chiralpak IA column) is recommended for enantiomeric excess (ee) validation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer :

  • Analytical techniques :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with NIST reference data (e.g., δ 1.45–2.10 ppm for bicyclo protons, δ 4.85 ppm for the acetate methyl group) .
    • Mass spectrometry : Confirm molecular ion peaks at m/z 127.19 (base compound) and 169.20 (acetylated form) .
    • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and iodine vapor visualization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

  • Hazard mitigation :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation .
    • Work in a fume hood to avoid inhalation of aerosols.
    • In case of exposure, rinse affected areas with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How do computational models predict the reactivity of the bicyclo[2.2.2]octane scaffold in nucleophilic substitution reactions?

Methodological Answer :

  • Quantum chemical calculations :
    • Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals high ring strain (≈25 kcal/mol) in the bicyclo system, favoring ring-opening reactions under acidic conditions.
    • Transition-state modeling (e.g., Gaussian 16) predicts regioselectivity at the 3-position due to steric hindrance at bridgehead carbons .
  • Experimental validation : Compare computed activation energies with kinetic data from 1H^1H-NMR monitoring of acetylation rates .

Q. What strategies resolve contradictions in reported enantiomeric excess values for (3R)-derivatives across studies?

Methodological Answer :

  • Root-cause analysis :
    • Sample preparation : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the acetate group, which can alter ee values .
    • Analytical calibration : Cross-validate chiral HPLC results with polarimetry ([α]D_D = -15.2° for (3R)-enantiomer in ethanol) .
  • Case study : A 2024 study attributed discrepancies to residual solvents (e.g., THF) interfering with chromatographic retention times, resolved via vacuum drying .

Q. How can isotopic labeling (e.g., 13C^{13}C13C-acetate) elucidate metabolic pathways of this compound in pharmacological studies?

Methodological Answer :

  • Experimental design :
    • Synthesize 13C^{13}C-labeled acetate using 13C^{13}C-acetic anhydride and track incorporation via LC-MS/MS.
    • In vitro assays (e.g., liver microsomes) identify metabolites like quinuclidin-3-ol (via esterase cleavage) .
  • Data interpretation : Use kinetic isotope effects (KIEs) to distinguish enzymatic vs. non-enzymatic hydrolysis pathways .

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